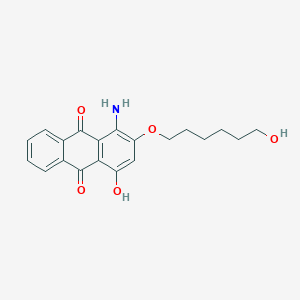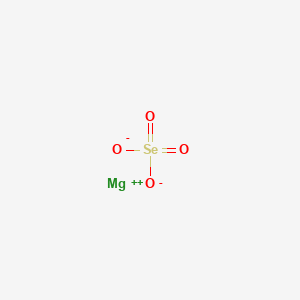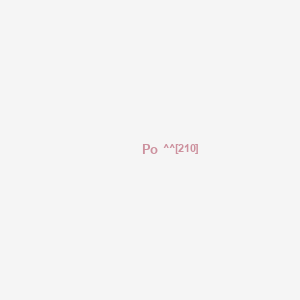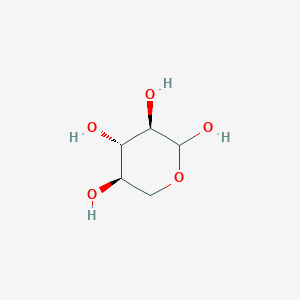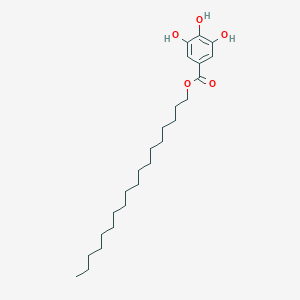
Tungsten phosphide
Vue d'ensemble
Description
Tungsten phosphide is a binary compound composed of tungsten and phosphorus It is known for its exceptional catalytic properties, high melting point, and chemical stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten phosphide can be synthesized through several methods, including:
Elemental Reaction: Direct reaction of tungsten and phosphorus at high temperatures.
Reduction of Tungsten Compounds: Reduction of tungsten oxides or chlorides with phosphorus sources such as phosphine, phosphoric acid, or elemental phosphorus.
Chemical Vapor Deposition: Deposition of this compound films using tungsten hexafluoride and phosphine as precursors.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction processes. For instance, tungsten hexachloride can be reduced with phosphine gas at elevated temperatures to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming tungsten oxides and phosphorus oxides.
Reduction: It can be reduced to elemental tungsten and phosphorus under specific conditions.
Substitution: this compound can participate in substitution reactions where phosphorus atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Various halides or other reactive species under controlled conditions.
Major Products:
Oxidation: Tungsten trioxide and phosphorus pentoxide.
Reduction: Elemental tungsten and phosphorus.
Substitution: Compounds with substituted elements, depending on the reactants used.
Applications De Recherche Scientifique
Tungsten phosphide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in hydrogenation, hydrodesulfurization, and hydrodenitrogenation reactions.
Electrochemistry: Employed in the development of sensors and electrodes for electrochemical applications.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and structural properties.
Environmental Science: Applied in the detection and degradation of environmental pollutants.
Mécanisme D'action
The mechanism by which tungsten phosphide exerts its effects is primarily through its catalytic activity. The compound’s unique electronic structure allows it to facilitate various chemical reactions by lowering the activation energy. This compound interacts with reactants at its surface, providing active sites for the reactions to occur. This interaction is influenced by the compound’s electronic properties, which can be tuned by modifying its composition and structure .
Comparaison Avec Des Composés Similaires
Molybdenum Phosphide: Similar catalytic properties but different electronic structure.
Nickel Phosphide: Known for its catalytic activity in hydrogenation reactions.
Cobalt Phosphide: Used in similar applications but with different reactivity and stability.
Uniqueness of Tungsten Phosphide: this compound stands out due to its high melting point, chemical stability, and exceptional catalytic properties. Its ability to participate in a wide range of reactions and its versatility in various applications make it a unique and valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
phosphanylidynetungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDPQDSKEDUNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PW | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313531 | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-70-6 | |
| Record name | Tungsten phosphide (WP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten phosphide (WP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten phosphide (WP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




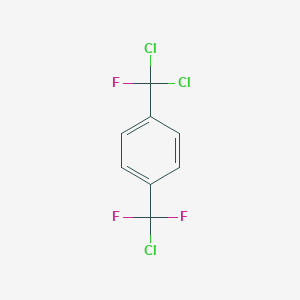
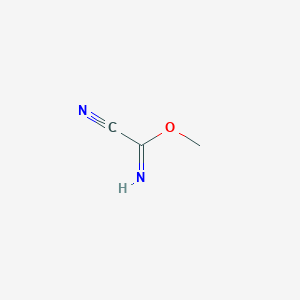

![[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B76699.png)

